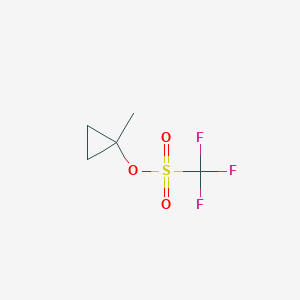
1-Methylcyclopropyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylcyclopropyl triflate is an organic compound characterized by the presence of a triflate group attached to a 1-methylcyclopropyl moiety. The triflate group, known for its excellent leaving group properties, makes this compound highly reactive and valuable in various chemical reactions. The compound’s structure can be represented as 1-methylcyclopropyl-OSO2CF3.
Preparation Methods
The synthesis of 1-methylcyclopropyl triflate typically involves the reaction of 1-methylcyclopropanol with triflic anhydride or triflic acid. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The general reaction scheme is as follows:
Starting Material: 1-Methylcyclopropanol
Reagent: Triflic anhydride or triflic acid
Base: Pyridine or triethylamine
Solvent: Dichloromethane or another suitable organic solvent
Conditions: Room temperature or slightly elevated temperatures
The reaction proceeds smoothly, yielding 1-methylcyclopropyl triflate as the primary product .
Chemical Reactions Analysis
1-Methylcyclopropyl triflate undergoes various chemical reactions, primarily due to the excellent leaving group ability of the triflate moiety. Some of the key reactions include:
Nucleophilic Substitution: The triflate group can be readily displaced by nucleophiles such as halides, amines, and thiols, leading to the formation of substituted cyclopropyl derivatives.
Elimination Reactions: Under basic conditions, 1-methylcyclopropyl triflate can undergo elimination reactions to form alkenes.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it acts as an electrophilic partner.
Common reagents and conditions for these reactions include palladium catalysts for cross-coupling, strong bases for elimination, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methylcyclopropyl triflate has found applications in several scientific research areas:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of cyclopropyl-containing compounds.
Medicinal Chemistry: The compound is explored for its potential in drug development, especially in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of advanced materials, including polymers and catalysts.
Biological Studies: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 1-methylcyclopropyl triflate is primarily governed by the triflate group’s ability to act as a leaving group. In nucleophilic substitution reactions, the triflate group is displaced by a nucleophile, forming a new bond with the cyclopropyl moiety. In elimination reactions, the triflate group is removed, leading to the formation of a double bond. The compound’s reactivity is influenced by the electronic and steric properties of the triflate group, which facilitate these transformations .
Comparison with Similar Compounds
1-Methylcyclopropyl triflate can be compared with other triflate esters and related compounds:
Cyclopropyl Triflate: Similar in structure but lacks the methyl group, leading to different reactivity and steric properties.
Tosylates and Mesylates: These compounds also contain sulfonate groups but are less reactive than triflates due to the weaker leaving group ability of tosylate and mesylate anions.
Triflamides and Triflimides: These compounds contain nitrogen instead of oxygen in the sulfonate group, leading to different chemical properties and applications.
The uniqueness of 1-methylcyclopropyl triflate lies in its combination of the cyclopropyl ring’s strain and the triflate group’s reactivity, making it a valuable reagent in organic synthesis and other applications.
Properties
CAS No. |
60153-74-4 |
|---|---|
Molecular Formula |
C5H7F3O3S |
Molecular Weight |
204.17 g/mol |
IUPAC Name |
(1-methylcyclopropyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C5H7F3O3S/c1-4(2-3-4)11-12(9,10)5(6,7)8/h2-3H2,1H3 |
InChI Key |
AEGXCFZCTUAFOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


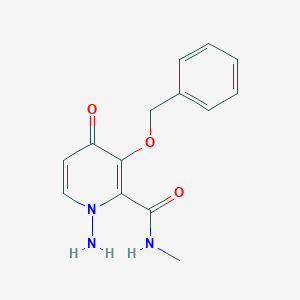
![5-Pyrimidinecarboxylic acid, 2-chloro-4-[(3-ethoxy-3-oxopropyl)methylamino]-, ethyl ester](/img/structure/B13994870.png)
![Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate](/img/structure/B13994875.png)
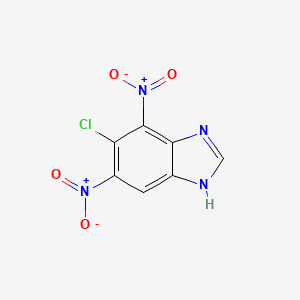
![2,7-Dichloro-4-nitrobenzo[d]thiazole](/img/structure/B13994884.png)

![4-(3-Methoxy-phenoxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzaldehyde](/img/structure/B13994906.png)
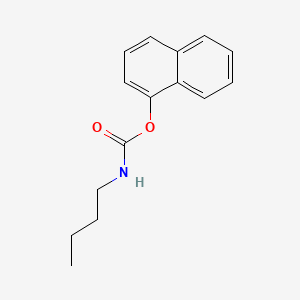
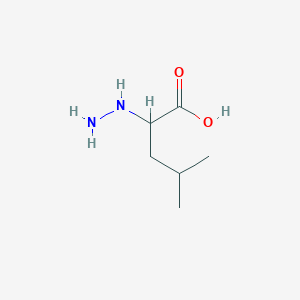
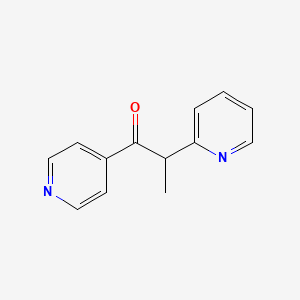
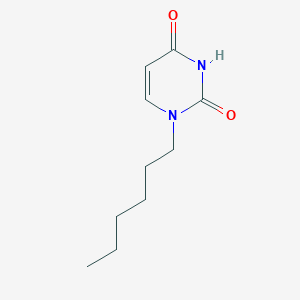
![2,5-Dimethoxy-3,6-bis[(2-phenylethyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13994921.png)

![4-Methyl-2-[[2-(2,3,4,5,6-pentachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13994934.png)
